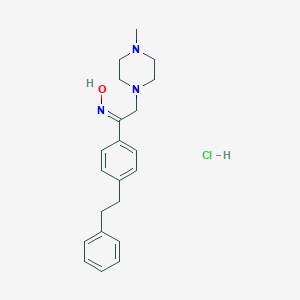
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime, also known as MPPEO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis through the activation of caspase pathways. 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime also modulates the levels of neurotransmitters, such as dopamine and serotonin, by inhibiting their reuptake and increasing their release. Additionally, 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases.
Biochemische Und Physiologische Effekte
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, modulation of neurotransmitter levels, reduction of oxidative stress and inflammation, and improvement of cognitive function. 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime for lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing adverse effects. Additionally, 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has been shown to have a high affinity for its target receptors, making it a potent therapeutic agent. However, one limitation of 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime is its low solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could investigate the potential of 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction for research could be the development of novel drug delivery systems to improve the bioavailability of 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime. Finally, more studies could investigate the safety and efficacy of 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime in clinical trials, with the aim of developing it as a therapeutic agent for human use.
Conclusion:
In conclusion, 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime is a chemical compound that has shown promising potential as a therapeutic agent in various fields of medicine. Its low toxicity profile, high affinity for target receptors, and multiple mechanisms of action make it a promising candidate for further research. Future studies could investigate its potential as a treatment for other diseases, the development of novel drug delivery systems, and the safety and efficacy of 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime in clinical trials.
Synthesemethoden
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime can be synthesized through a multi-step process involving the reaction of 4-(2-phenylethyl)phenol with oxalyl chloride, followed by reaction with 4-methylpiperazine and hydroxylamine hydrochloride. The final product is purified through recrystallization using ethanol.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has also been investigated for its neuroprotective effects, with studies indicating its potential to prevent neuronal damage and improve cognitive function. Additionally, 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has been explored as a potential treatment for psychiatric disorders, such as depression and anxiety, due to its ability to modulate neurotransmitter levels.
Eigenschaften
CAS-Nummer |
122378-96-5 |
|---|---|
Produktname |
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime |
Molekularformel |
C21H28ClN3O |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
(NZ)-N-[2-(4-methylpiperazin-1-yl)-1-[4-(2-phenylethyl)phenyl]ethylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C21H27N3O.ClH/c1-23-13-15-24(16-14-23)17-21(22-25)20-11-9-19(10-12-20)8-7-18-5-3-2-4-6-18;/h2-6,9-12,25H,7-8,13-17H2,1H3;1H/b22-21+; |
InChI-Schlüssel |
GHQULUHUJBVDNH-QUABFQRHSA-N |
Isomerische SMILES |
CN1CCN(CC1)C/C(=N\O)/C2=CC=C(C=C2)CCC3=CC=CC=C3.Cl |
SMILES |
CN1CCN(CC1)CC(=NO)C2=CC=C(C=C2)CCC3=CC=CC=C3.Cl |
Kanonische SMILES |
CN1CCN(CC1)CC(=NO)C2=CC=C(C=C2)CCC3=CC=CC=C3.Cl |
Synonyme |
2-(4-methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime MCI 727 MCI-727 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)





